N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of a fluorophenyl group and a sulfonamide moiety in its structure contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Sulfonamide Formation: The final step involves the sulfonylation of the triazolopyridine intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It interferes with pathways related to cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine Derivatives: Compounds with similar triazolopyridine cores but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different core structures.
Uniqueness
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the combination of its fluorophenyl group and sulfonamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11FN4O2S |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 |
InChI Key |
AHWHZHDWGBFSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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